molecular formula C11H14F3N B13989174 (R)-1-[4-(trifluoromethyl)phenyl]butylamine

(R)-1-[4-(trifluoromethyl)phenyl]butylamine

Cat. No.: B13989174
M. Wt: 217.23 g/mol
InChI Key: BJCDMWISPSWROB-SNVBAGLBSA-N
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Description

®-1-[4-(trifluoromethyl)phenyl]butylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent . The reaction conditions often include the use of visible light irradiation to promote the formation of the trifluoromethyl radical, which then reacts with the phenyl ring.

Industrial Production Methods

In industrial settings, the production of ®-1-[4-(trifluoromethyl)phenyl]butylamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-[4-(trifluoromethyl)phenyl]butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-[4-(trifluoromethyl)phenyl]butylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-[4-(trifluoromethyl)phenyl]butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity, leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    ®-1-[4-(methyl)phenyl]butylamine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    ®-1-[4-(fluoromethyl)phenyl]butylamine: Contains a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

®-1-[4-(trifluoromethyl)phenyl]butylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]butan-1-amine

InChI

InChI=1S/C11H14F3N/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h4-7,10H,2-3,15H2,1H3/t10-/m1/s1

InChI Key

BJCDMWISPSWROB-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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